molecular formula C24H29N3O3 B2849987 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide CAS No. 1797852-92-6

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide

Cat. No.: B2849987
CAS No.: 1797852-92-6
M. Wt: 407.514
InChI Key: FETANRQUQNUGAV-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a heterocyclic acetamide derivative characterized by a benzoxazole-piperidine core linked via a methyl group to an acetamide moiety bearing a 4-isopropylphenoxy substituent. The benzoxazole ring (a fused benzene and oxazole system) provides electron-withdrawing properties, while the piperidine ring contributes to conformational flexibility.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-17(2)19-7-9-20(10-8-19)29-16-23(28)25-15-18-11-13-27(14-12-18)24-26-21-5-3-4-6-22(21)30-24/h3-10,17-18H,11-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETANRQUQNUGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(4-isopropylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.

Structural Overview

The compound features a unique structural framework that combines elements of benzo[d]oxazole and piperidine moieties. This dual heterocyclic structure is hypothesized to enhance its interactions with biological targets, potentially leading to diverse pharmacological effects. The specific molecular formula is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, and it has a molecular weight of 340.4 g/mol .

Antimicrobial Properties

Research indicates that compounds within the same class as this compound exhibit antimicrobial properties. These compounds have been evaluated against various bacterial strains, showing effectiveness in disrupting quorum sensing pathways, which are crucial for bacterial organization and pathogenicity.

Anti-inflammatory Effects

There is evidence to suggest that similar benzothiazole derivatives possess anti-inflammatory properties. The anti-inflammatory activity may be attributed to the modulation of cytokine production or inhibition of inflammatory mediators, although specific data on this compound's activity remains sparse.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with other related compounds. Below is a summary table highlighting key characteristics:

Compound NameStructureBiological ActivityMechanism
Benzothiazole Derivative AStructure AAntimicrobial, Anti-inflammatoryQuorum sensing inhibition
Benzothiazole Derivative BStructure BAntimicrobialInhibition of biofilm formation
This compoundTarget CompoundPotentially antimicrobial and anti-inflammatoryUnknown specific mechanisms

Case Studies

Although direct case studies on this compound are lacking, related studies provide insights into its potential applications:

  • Study on Quorum Sensing Inhibition : A study demonstrated that benzothiazole derivatives could effectively inhibit quorum sensing in Pseudomonas aeruginosa, suggesting that similar compounds could have comparable effects.
  • Anti-inflammatory Research : Research on benzothiazole derivatives indicated significant reductions in inflammatory markers in animal models, supporting the hypothesis that related structures may also exhibit similar benefits.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The benzoxazole-piperidine core distinguishes the target compound from analogs with thiazole, benzothiazole, or imidazole rings:

  • Benzoxazole vs. Thiazole/Thiazol-2-yl: describes thiazol-2-yl acetamides (e.g., compounds 6–10) with 4-hydroxypiperidin-1-yl groups. For instance, thiazole derivatives in exhibit antimicrobial or anticancer activity, suggesting the target compound’s benzoxazole may confer distinct selectivity .
  • Benzoxazole vs. Benzothiazole :
    • highlights N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV), where the benzothiazole’s sulfur atom increases lipophilicity compared to benzoxazole’s oxygen. BZ-IV showed anticancer activity, implying that the target compound’s benzoxazole may modulate solubility or metabolic stability .
  • Benzoxazole vs. Benzimidazolone :
    • Brorphine () features a benzimidazolone ring attached to piperidine. This nitrogen-rich system likely enhances hydrogen bonding, contrasting with benzoxazole’s oxygen-mediated interactions. Brorphine’s opioid activity suggests that heterocycle choice critically influences pharmacological target .

Table 1: Heterocyclic Core Comparison

Compound Heterocycle Key Substituents Reported Activity Evidence ID
Target Compound Benzo[d]oxazol-2-yl 4-isopropylphenoxy N/A (Structural analog) [1, 5]
BZ-IV () Benzothiazol-2-yl 4-methylpiperazin-1-yl Anticancer [5]
Compound 6 () Thiazol-2-yl 4-hydroxypiperidin-1-yl Antimicrobial [2]
Brorphine () Benzimidazol-2-one 4-bromophenyl, piperidin-4-yl Opioid agonist [6]

Acetamide Substituent Variations

The 4-isopropylphenoxy group on the acetamide moiety differentiates the target compound from analogs with chloro, phenyl, or sulfonamide groups:

  • 4-Isopropylphenoxy vs. Chloro/Phenyl: lists 2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide, where the chloro group increases electrophilicity, favoring nucleophilic substitution reactions. The target’s 4-isopropylphenoxy, a bulky lipophilic group, may enhance membrane permeability and CNS penetration .
  • Phenoxy vs. Sulfonamide: W-18 and W-15 () are piperidinyl sulfonamides with nitro or chloro substituents. Sulfonamides typically exhibit strong hydrogen-bonding capacity, whereas phenoxy groups prioritize hydrophobic interactions. This distinction suggests divergent targets (e.g., opioids vs. enzymes) .

Table 2: Acetamide Substituent Comparison

Compound Acetamide Substituent Physicochemical Impact Evidence ID
Target Compound 4-isopropylphenoxy High lipophilicity, CNS penetration [1, 8]
W-18 () 4-Nitrophenylethyl Electron-withdrawing, opioid binding [3]
BZ-IV () 4-methylpiperazin-1-yl Increased solubility, basicity [5]
Compound 2 () 4-phenylthiazol-2-yl Aromatic bulk, π-π interactions [2]

Piperidine Ring Modifications

The piperidine ring’s substitution pattern influences conformational flexibility and target engagement:

  • Methyl vs. Phenylethyl Linkage: The target compound’s piperidin-4-ylmethyl group contrasts with fentanyl analogs (), which use phenylethyl-piperidinyl groups for opioid receptor binding. The methyl linkage may reduce steric hindrance, favoring non-opioid targets .
  • Benzoxazole vs. Phenylethyl Attachments :
    • Compounds like α′-methyl butyryl fentanyl () attach phenylethyl groups to piperidine, enhancing µ-opioid receptor affinity. The benzoxazole in the target compound may redirect activity toward serotonin or dopamine receptors .

Table 3: Piperidine Substitution Effects

Compound Piperidine Modification Pharmacological Implication Evidence ID
Target Compound Benzoxazol-2-yl, methyl link Potential CNS or enzyme targeting [1, 6]
Fentanyl () Phenylethyl-4-piperidinyl High µ-opioid receptor affinity [3]
Brorphine () 1-(4-Bromophenyl)ethyl Long-acting opioid activity [6]

Q & A

Q. What in vivo models are appropriate for pharmacokinetic profiling?

  • Answer:
  • Rodent models: Sprague-Dawley rats for IV/PO dosing (2–10 mg/kg), with serial blood sampling over 24h.
  • Tissue distribution: Radiolabeled compound (e.g., 14C^{14}C-acetamide) to quantify brain penetration, leveraging the compound’s logP (~3.5).
  • Case study: A piperidine-acetamide analog showed 40% oral bioavailability and Tmax = 2h in murine models, supporting CNS applicability .

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